Pseudothiohydantoin
Overview
Description
Pseudothiohydantoin is an organic sulfur compound . It is also known by other names such as 2-Imino-4-thiazolidone, 2-imino-4-thiazolidinon, 2-amino-4 (5h)-thiazolon, 2-Imino-4-thiazolidinone, 2-imino-4-thiazolidinone, 2-imino-1,3-thiazol-4-one, 2-Imino-2-thiazolin-4-one, 4 (5H)-Thiazolone, 2-imino- 2-Thiazolin-4-one, 2-imino- 2-amino-1,3-thiazol-4 (5H)-one, 2-Imino-1,3-thiazolidin-4-one .
Synthesis Analysis
A study has reported the synthesis and characterization of pseudothiohydantoin derivatives . The synthesis involved a series of six potentially bidentate ligands composed of 5-membered heterocyclic rings with methylenepyridyl substituents .Molecular Structure Analysis
Pseudothiohydantoin has a molecular formula of C3H4N2OS . It contains a total of 11 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 primary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis
Pseudothiohydantoin has a molar mass of 116.14 and a density of 1.637 g/cm3 . Its melting point is 249°C (dec.) (lit.), and it has a predicted boiling point of 253.5±23.0 °C . The flash point is 107.1°C, and the vapor pressure is 0.0182mmHg at 25°C . It appears as a solid and has a predicted pKa of 0.54±0.20 .Scientific Research Applications
- Specifically, compounds 2a and 2b demonstrate remarkable activity against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values of 250 µg/mL and 375 µg/mL, respectively .
- Additionally, Candida albicans (ATCC 60387) is sensitive to compound 2a, exhibiting an inhibition zone of 20.0 mm, surpassing nystatin’s 19.3 mm inhibition zone .
- Compound 2b shows the highest binding affinity (−7.6 kcal/mol), suggesting its potential as an antagonist against the target enzyme .
- Equation 8 was used to correlate the solubility of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in various solvent systems. The model constants and MPD values are listed in Table 1 .
Antibacterial Activity
Antifungal Properties
Molecular Docking Studies
Solubility Correlation
Safety and Hazards
Mechanism of Action
Target of Action
2-Aminothiazol-4(5H)-one, also known as 2-Imino-4-thiazolidinone or Pseudothiohydantoin, has been found to interact with several targets. One of the primary targets is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . Compounds with this substitution have been found to possess strong binding affinity .
Biochemical Pathways
Given its interaction with udp-n-acetylmuramate/l-alanine ligase, it is likely that it affects the pathways related to bacterial cell wall synthesis . By inhibiting this enzyme, the compound could potentially disrupt the formation of the bacterial cell wall, leading to bacterial cell death .
Result of Action
The compound has shown moderate to significant antibacterial and antifungal potential . It has demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .
properties
IUPAC Name |
2-amino-1,3-thiazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMJHROUVPWYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(5H)-Thiazolone, 2-amino- | |
CAS RN |
556-90-1 | |
Record name | Pseudothiohydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imino-4-thiazolidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-4-thiazolidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(5H)-Thiazolone, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pseudothiohydantoin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFJ392NV7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Imino-4-thiazolidinone?
A1: The molecular formula of 2-Imino-4-thiazolidinone is C3H4N2OS, and its molecular weight is 116.15 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Imino-4-thiazolidinone?
A: Researchers utilize various spectroscopic techniques to characterize 2-Imino-4-thiazolidinone, including:* Infrared (IR) Spectroscopy: [, , , ] IR spectroscopy helps identify functional groups and their vibrations within the molecule. * Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , , , ] Both 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule. Researchers have also used 15N NMR to determine tautomeric forms. [, ]* Mass Spectrometry (MS): [, , ] MS helps determine the molecular weight and fragmentation patterns, providing insights into the structure.
Q3: What is the preferred tautomeric form of 2-Imino-4-thiazolidinone?
A: 2-Imino-4-thiazolidinone can exist in two tautomeric forms: the amino and imino forms. Research utilizing 15N NMR and X-ray crystallography confirmed that the amino tautomer is the preferred form both in the solid state and in solution. [, ]
Q4: What are the donor properties of 2-Imino-4-thiazolidinone towards metal ions?
A: Studies have shown that 2-Imino-4-thiazolidinone acts as a monodentate ligand, coordinating to metal ions like Cobalt(II) and Nickel(II) through the carbonyl oxygen atom. [] This coordination behavior can be exploited to design metal complexes with potential applications in various fields.
Q5: What are the common synthetic routes for 2-Imino-4-thiazolidinone?
A: 2-Imino-4-thiazolidinone can be synthesized using several methods, including:* Condensation of α-haloacids with thiourea: This classic method involves reacting an α-haloacid like chloroacetic acid with thiourea in the presence of a base or under microwave irradiation. [, , , , , ]* Reaction of 1,3-disubstituted thioureas with chloroacetyl chloride: This approach offers a regioselective pathway to 2-imino-4-thiazolidinones, particularly for unsymmetrically substituted thioureas. []* Cyclization of thiocarbamoyl thiocyanoacetamides: Reaction of ethyl thiocyanoacetate with aromatic aldehydes in the presence of thiourea can lead to the formation of 5-arylidene-2-imino-4-thiazolidinones. []
Q6: Can 2-Imino-4-thiazolidinone undergo further chemical transformations?
A: Yes, 2-Imino-4-thiazolidinone exhibits diverse reactivity and can undergo various transformations, including:* Knoevenagel Condensation: The acidic proton at the 5-position allows for condensation with aldehydes to form 5-arylidene derivatives. This reaction has been widely explored for synthesizing a range of biologically active compounds. [, , , , , , ]* Alkylation and Arylation: The nitrogen atoms in the thiazolidinone ring can undergo alkylation or arylation reactions, expanding the structural diversity and potential applications. [, ]* Cycloaddition Reactions: Researchers have explored the cycloaddition reactions of 2-imino-4-thiazolidinone with dipolarophiles like benzylidenemalonate and 1,3-diphenylpropenone, leading to the formation of fused heterocyclic systems. []
Q7: What are the known biological activities of 2-Imino-4-thiazolidinone derivatives?
A: 2-Imino-4-thiazolidinone derivatives have demonstrated a wide range of biological activities, including:* Anti-inflammatory activity: [, , ] Certain derivatives exhibit dual inhibition of 5-lipoxygenase and cyclooxygenase, key enzymes involved in inflammation.* Antitumor activity: [, ] Studies have shown that some derivatives possess significant antitumor activity against various cancer cell lines, including glioblastoma.* Antiviral activity: [] Derivatives, particularly those derived from camphor, have shown promising antiviral activity against vaccinia and Marburg viruses. * Anticonvulsant activity: [] Research suggests that specific 5-ene-4-thiazolidinone derivatives with heterocyclic substituents could act as potential anticonvulsants.* Inhibition of fibroblast growth factor receptor 1 (FGFR1) kinase: [] Benzylidene derivatives of 2-Imino-4-thiazolidinone have been identified as inhibitors of FGFR1 kinase, a potential target for cancer therapy. * Antitubercular activity: [] Some derivatives have demonstrated antitubercular activity, making them of interest for developing new anti-TB drugs.* Antimicrobial activity: [, ] Derivatives, particularly those with halogen and thiocyanate substituents, have shown promising antimicrobial properties against various bacteria and fungi.
Q8: How does the structure of 2-Imino-4-thiazolidinone relate to its biological activity?
A8: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the biological activity of 2-Imino-4-thiazolidinone derivatives:
- Substituents at the 5-position: Modifications at this position, such as the introduction of arylidene, heterylidene, or isatinylidene groups, significantly influence the potency and selectivity towards various targets. [, , , , , ]
- Substituents on the nitrogen atoms: Alkyl or aryl substituents on the nitrogen atoms can modulate the compound's lipophilicity, potentially influencing its pharmacokinetic properties and target affinity. []
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